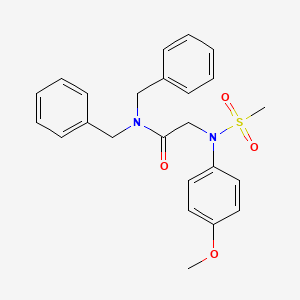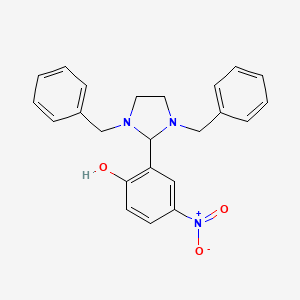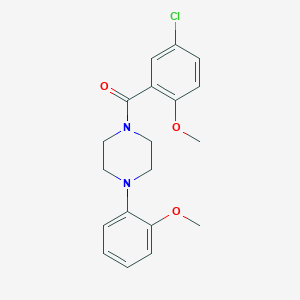![molecular formula C16H17F3N4O2 B3554153 1-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}piperazine](/img/structure/B3554153.png)
1-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}piperazine
説明
1-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}piperazine is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as MPTP and is used in various laboratory experiments to study its mechanism of action and physiological effects.
作用機序
MPTP is converted into MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively damages dopaminergic neurons by inhibiting the mitochondrial electron transport chain. This results in a decrease in dopamine levels, leading to the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has been shown to have a variety of biochemical and physiological effects. It has been found to cause oxidative stress, mitochondrial dysfunction, and inflammation, leading to neuronal damage. MPTP has also been shown to cause changes in gene expression and protein levels, leading to alterations in various biological processes.
実験室実験の利点と制限
MPTP is a useful tool for studying the effects of dopamine depletion on the brain. It is also useful for studying the effects of oxidative stress and mitochondrial dysfunction on neuronal function. However, MPTP has limitations in that it only selectively destroys dopaminergic neurons and may not accurately reflect the pathophysiology of Parkinson's disease.
将来の方向性
There are several future directions for research on MPTP. One area of research is the development of new drugs that can prevent or reverse the damage caused by MPTP. Another area of research is the use of MPTP as a tool to study the effects of other environmental toxins on dopaminergic neurons. Additionally, research is needed to better understand the biochemical and physiological effects of MPTP and its potential applications in the treatment of neurological disorders.
科学的研究の応用
MPTP has been extensively used in scientific research to study its effects on various biological systems. It has been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease. MPTP is also used as a tool to study the effects of dopamine depletion on the brain, as it selectively destroys dopaminergic neurons.
特性
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-25-12-4-2-11(3-5-12)22-6-8-23(9-7-22)15(24)13-10-14(21-20-13)16(17,18)19/h2-5,10H,6-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUAUSVKPNVAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NNC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-nitro-1H-pyrazol-1-yl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B3554084.png)
![5-(5-chloro-2-thienyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3554094.png)
![N-(1-benzyl-4-piperidinyl)-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3554097.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(difluoromethoxy)benzamide](/img/structure/B3554104.png)
![5-(5-ethyl-2-thienyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3554122.png)


![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3554133.png)
![N-(2-chlorobenzyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3554137.png)
![N-(2,4-dimethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3554141.png)

![ethyl 4-phenyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3554164.png)
![1,4-bis[3-(4-fluorophenyl)acryloyl]-1,4-diazepane](/img/structure/B3554175.png)